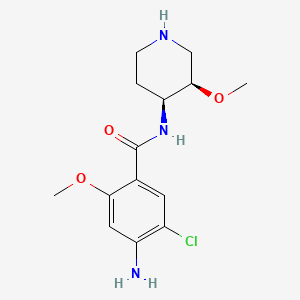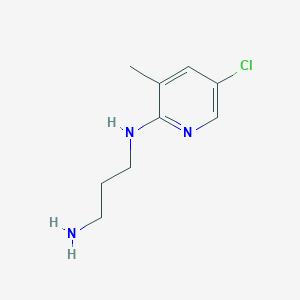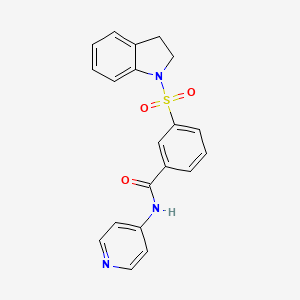
4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide: is a chemical compound with the molecular formula C14H20ClN3O3 and a molecular weight of 313.78 g/mol
Métodos De Preparación
The synthesis of 4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with the appropriate benzamide derivative.
Substitution Reaction: The benzamide derivative undergoes a substitution reaction with a piperidine derivative under controlled conditions.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparación Con Compuestos Similares
4-amino-5-chloro-2-methoxy-N-((3R,4S)-3-methoxypiperidin-4-yl)benzamide can be compared with similar compounds such as:
Cisapride: Another benzamide derivative with similar structural features but different pharmacological properties.
Ticalopride: A compound with a similar core structure but different substituents, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20ClN3O3 |
|---|---|
Peso molecular |
313.78 g/mol |
Nombre IUPAC |
4-amino-5-chloro-2-methoxy-N-[(3R,4S)-3-methoxypiperidin-4-yl]benzamide |
InChI |
InChI=1S/C14H20ClN3O3/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19)/t11-,13+/m0/s1 |
Clave InChI |
OMLDMGPCWMBPAN-WCQYABFASA-N |
SMILES isomérico |
CO[C@@H]1CNCC[C@@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl |
SMILES canónico |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Isopropyl-7-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8595725.png)

![Ethyl 4-aminopyrazolo[1,5-A]quinoxaline-3-carboxylate](/img/structure/B8595734.png)

![3-Iodo-7-pyridin-2-yl-imidazo[1,2-a]pyridine](/img/structure/B8595761.png)
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B8595762.png)


![3-Benzoyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8595789.png)



